1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1338667-74-5
VCID: VC2725952
InChI: InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H
SMILES: C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl
Molecular Formula: C13H19Cl2N5
Molecular Weight: 316.2 g/mol

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride

CAS No.: 1338667-74-5

Cat. No.: VC2725952

Molecular Formula: C13H19Cl2N5

Molecular Weight: 316.2 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride - 1338667-74-5

Specification

CAS No. 1338667-74-5
Molecular Formula C13H19Cl2N5
Molecular Weight 316.2 g/mol
IUPAC Name 1-[(3-phenyltriazol-4-yl)methyl]piperazine;dihydrochloride
Standard InChI InChI=1S/C13H17N5.2ClH/c1-2-4-12(5-3-1)18-13(10-15-16-18)11-17-8-6-14-7-9-17;;/h1-5,10,14H,6-9,11H2;2*1H
Standard InChI Key GNSZEOCPTDDRSA-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl
Canonical SMILES C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3.Cl.Cl

Introduction

Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is C13H18N6·2HCl, comprising:

  • C13H18N6: The free base form (1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine)

  • 2HCl: Two hydrochloride molecules forming the dihydrochloride salt

The calculated molecular weight is approximately 331.25 g/mol, derived from:

  • C13: 13 × 12.011 = 156.143 g/mol

  • H18: 18 × 1.008 = 18.144 g/mol

  • N6: 6 × 14.007 = 84.042 g/mol

  • 2HCl: 2 × (1.008 + 35.453) = 72.922 g/mol

This molecular weight places the compound in a range typically associated with good drug-like properties according to Lipinski's Rule of Five, suggesting potential pharmaceutical relevance.

Structural Features and Functional Groups

1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride contains several key functional groups that contribute to its chemical and biological properties:

  • 1,2,3-Triazole Ring: This five-membered aromatic heterocycle contains three adjacent nitrogen atoms at positions 1, 2, and 3. The triazole ring contributes to the compound's ability to engage in hydrogen bonding interactions as a hydrogen bond acceptor and participates in π-π stacking interactions with aromatic amino acid residues in protein binding sites.

  • Phenyl Substituent: Attached to the N1 position of the triazole ring, this group provides hydrophobicity and the potential for additional π-stacking interactions. The phenyl ring also offers positions for further functionalization to modify physicochemical properties.

  • Methylene Bridge: This single -CH2- group provides conformational flexibility between the triazole and piperazine moieties, allowing the molecule to adopt various spatial arrangements that may be important for binding to biological targets.

  • Piperazine Ring: A six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. In the dihydrochloride salt form, both nitrogen atoms are protonated, contributing to the compound's basic character and water solubility.

Comparative Analysis with Related Compounds

Comparing 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride with structurally related compounds provides insights into its potential properties and behaviors.

Table 1: Structural Comparison with Related Compounds

CompoundHeterocyclic SystemSubstituentsMolecular Weight (g/mol)Key Differences
1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride1,2,3-triazole + piperazinePhenyl at N1 of triazole~331.25 (as dihydrochloride)Reference compound
1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine1,2,4-triazole + piperazinePhenyl at C3 of triazole243.31 (free base)Different triazole isomer (1,2,4 vs. 1,2,3); free base form
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazinePyrazole + piperazinePhenyl at N1 of pyrazole; Methyl at C3242.32 (free base)Pyrazole ring instead of triazole; direct connection without methylene bridge

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine, documented in search result , differs from our target compound primarily in the arrangement of nitrogen atoms in the triazole ring (1,2,4 pattern versus 1,2,3 pattern). This seemingly minor structural difference significantly alters the electronic properties and hydrogen bonding capabilities of the molecule .

Similarly, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine, described in search result , contains a pyrazole ring instead of a triazole and lacks the methylene bridge present in our target compound. Additionally, it features a methyl substituent on the heterocyclic ring .

These structural differences are expected to influence physicochemical properties, binding affinities, and biological activities of the respective compounds.

Physicochemical Properties

Physical State and Appearance

As a dihydrochloride salt, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride is expected to exist as a crystalline solid at ambient temperature and pressure. Hydrochloride salts of similar nitrogen-containing heterocycles typically present as white to off-white crystalline powders. The salt formation substantially alters the physical properties compared to the free base, generally resulting in higher melting points and improved stability.

Solubility Profile

The solubility characteristics of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can be predicted based on its structural features and salt form:

Table 2: Predicted Solubility Profile

Solvent TypeExpected SolubilityRationale
WaterGood to excellentProtonation of piperazine nitrogens increases hydrophilicity
MethanolGoodPolar protic solvent can stabilize ionic species
EthanolModerate to goodSlightly less polar than methanol
AcetonitrileModeratePolar aprotic solvent with moderate solvating ability for salts
ChloroformPoor to moderateLimited ability to solvate ionic species
Diethyl etherPoorLow polarity unable to effectively solvate the salt
HexaneVery poorNon-polar solvent incompatible with ionic compound

The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially advantageous for pharmaceutical formulations requiring aqueous solubility. This solubility would be pH-dependent, with higher solubility at acidic pH when the piperazine nitrogens remain protonated.

ParameterRecommendationPurpose
ContainerAirtight, amber glassProtect from moisture and light
Temperature2-8°CMinimize thermal degradation
Humidity<40% relative humidityPrevent deliquescence
AtmosphereInert (nitrogen or argon)Prevent oxidation
Light ExposureMinimalPrevent potential photodegradation

Long-term stability studies would be required to establish precise shelf-life and degradation pathways. Common degradation mechanisms might include hydrolysis of the salt form, oxidation of the piperazine ring, or rearrangement of the triazole structure under extreme conditions.

Synthesis Methods

Traditional Synthetic Approaches

The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would likely involve a multi-step approach combining established methodologies for triazole formation and subsequent functionalization:

Scheme 1: Proposed Synthetic Route

  • Formation of 1-phenyl-1H-1,2,3-triazole core:

    • Starting with phenylhydrazine and an appropriate propargyl derivative

    • Alternatively, using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with phenyl azide

  • Functionalization at the C5 position:

    • Introduction of a reactive methylene group, typically via halomethylation

    • Conversion to a more reactive leaving group if necessary

  • Coupling with piperazine:

    • Nucleophilic substitution reaction between the functionalized triazole and piperazine

    • Optimization of reaction conditions to favor mono-substitution

  • Salt formation:

    • Treatment with hydrochloric acid in an appropriate solvent

    • Isolation and purification of the dihydrochloride salt

The synthesis of related compounds, as described in search result for 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine, provides insight into potentially applicable methodologies, though modifications would be necessary to accommodate the different heterocyclic system .

Modern Synthetic Strategies

Contemporary approaches to synthesizing 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride might employ more efficient and selective methodologies:

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized triazole synthesis, offering regioselectivity, mild conditions, and high yields. This approach would be particularly valuable for constructing the 1-phenyl-1H-1,2,3-triazole core structure.

  • Microwave-Assisted Synthesis: Application of microwave irradiation can significantly accelerate reaction rates and improve yields, particularly for the cycloaddition and coupling steps. This technique reduces reaction times from hours to minutes while often improving product purity.

  • Flow Chemistry: Continuous-flow processes offer advantages for scaling reactions and precisely controlling reaction parameters, potentially enhancing reproducibility and safety for steps involving hazardous reagents.

These methodologies represent significant advancements over traditional batch processes, potentially offering higher yields, improved purity, and more sustainable manufacturing processes.

Purification Techniques

Purification of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would likely employ multiple techniques depending on the stage of synthesis:

  • Intermediate Purification:

    • Column chromatography using silica gel with appropriate solvent systems

    • Recrystallization from suitable solvents

    • Extraction procedures to remove water-soluble impurities

  • Final Product Purification:

    • Recrystallization of the dihydrochloride salt from alcohol/water mixtures

    • Salt formation as a purification strategy, taking advantage of differential solubility

    • Hot filtration to remove insoluble impurities

  • Analytical Quality Control:

    • HPLC analysis to determine purity

    • NMR spectroscopy to confirm structure

    • Elemental analysis to verify composition

Drawing from patent information in search result , similar purification strategies might include recrystallization from methylene dichloride as described for the related compound 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine .

Analytical Characterization

Spectroscopic Identification

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The predicted 1H NMR spectrum would display several characteristic signals:

Table 4: Predicted 1H NMR Signals

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Triazole C4-H7.8-8.2singlet1H
Phenyl protons7.3-8.0multiplet5H
Methylene bridge (-CH2-)4.0-4.5singlet2H
Piperazine protons3.0-3.8multiplet8H
NH+Cl-9.0-10.0broad2H

The 13C NMR spectrum would show distinctive carbon signals:

Table 5: Predicted 13C NMR Signals

Carbon TypeExpected Chemical Shift (ppm)
Triazole C3 and C5135-150
Triazole C4125-135
Phenyl carbons120-140
Methylene bridge50-60
Piperazine carbons40-55

Infrared (IR) Spectroscopy:

Key absorption bands would include:

  • N-H stretching (3300-3500 cm-1)

  • C-H stretching (2800-3100 cm-1)

  • C=C and C=N stretching (1400-1600 cm-1)

  • C-N stretching (1200-1350 cm-1)

  • N-H bending (1550-1650 cm-1)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) would serve as a primary tool for purity determination:

Table 6: Recommended HPLC Conditions

ParameterSpecificationRationale
ColumnC18 reversed-phase, 150 × 4.6 mm, 5 μmSuitable for basic compounds
Mobile PhaseGradient of acetonitrile/water with 0.1% formic acidpH control for reproducible retention
Flow Rate1.0 mL/minStandard flow for analytical scale
DetectionUV at 254 nm and 280 nmAbsorption maxima for triazole and phenyl groups
Column Temperature30°CEnhances reproducibility
Injection Volume10 μLStandard analytical volume
Run Time20 minutesSufficient for elution and column equilibration

Thin-Layer Chromatography (TLC) systems would be valuable for reaction monitoring:

Table 7: TLC Systems for Monitoring

StageStationary PhaseMobile PhaseVisualization
IntermediatesSilica gel 60 F254Dichloromethane/methanol (9:1)UV 254 nm
Free baseSilica gel 60 F254Ethyl acetate/methanol/NH4OH (8:2:0.1)Ninhydrin spray
Final saltSilica gel 60 F254Chloroform/methanol/acetic acid (8:2:0.1)Dragendorff's reagent

Mass Spectrometry Data

Mass spectrometry would provide crucial molecular weight confirmation:

Table 8: Expected Mass Spectrometry Features

TechniqueExpected SignalsNotes
ESI-MS (positive mode)[M+H]+ at m/z ~255Molecular ion of free base
[M+2H]2+ at m/z ~128Doubly charged species
MALDI-TOF[M+H]+ at m/z ~255Matrix-dependent sensitivity
EI-MSM+ at m/z ~254Molecular ion (less common for salts)
Fragment at m/z ~167Loss of piperazine
Fragment at m/z ~77Phenyl fragment

High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula with accuracy typically within 5 ppm of the calculated value.

Biological and Pharmacological Properties

Pharmacokinetic Profile

The predicted pharmacokinetic properties of 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride can be inferred from its structural characteristics:

Table 9: Predicted Pharmacokinetic Parameters

ParameterPredictionRationale
AbsorptionModerate to good oral bioavailabilityMW <500 Da; good water solubility as salt
DistributionModerate volume of distributionBalance of hydrophilic and lipophilic features
Blood-Brain Barrier PenetrationPossiblePiperazine ring common in CNS-active drugs
Plasma Protein Binding30-60%Based on similar compounds with phenyl and piperazine moieties
MetabolismPrimarily hepaticN-dealkylation of piperazine; hydroxylation of phenyl ring
ExcretionRenal and biliaryBoth unchanged drug and metabolites
Half-life4-8 hours (estimated)Based on similar heterocyclic compounds

Mechanism of Action

Based on structural features shared with bioactive compounds, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride might interact with several biological targets:

  • G-Protein Coupled Receptors (GPCRs): The piperazine moiety is a privileged structure in many GPCR ligands. Particularly relevant may be:

    • Serotonin receptors (especially 5-HT1A and 5-HT2A)

    • Dopamine receptors (D2, D4)

    • Histamine receptors (H1)

  • Enzyme Inhibition: Triazole-containing compounds often demonstrate inhibitory activity against:

    • Cytochrome P450 enzymes

    • Various kinases

    • Histone deacetylases

  • Antimicrobial Targets: Both triazoles and piperazines appear in antimicrobial agents, suggesting potential activity against:

    • Fungal lanosterol 14α-demethylase (CYP51)

    • Bacterial topoisomerases

    • Viral proteases

Specific activity and selectivity would require dedicated screening against these and other targets.

Structure-Activity Relationships

Structure-activity relationships can be predicted based on knowledge of similar compounds:

Table 10: Structure-Activity Relationship Predictions

Structural ElementEffect on ActivityPotential Modifications
1,2,3-Triazole ringProvides hydrogen bond acceptors; contributes to target selectivitySubstitution at C4 position; replacement with other azoles
Phenyl groupHydrophobic interactions; π-π stackingHalogenation; addition of electron-donating/withdrawing groups
Methylene linkerControls distance between pharmacophores; affects conformational flexibilityLength variation (ethylene, propylene); introduction of heteroatoms
Piperazine ringBasic nitrogen centers; hydrogen bond donors as saltN-substitution; replacement with homopiperazine or other amines

Comparison with the compounds in search results and suggests that modifications to the heterocyclic core (e.g., changing from 1,2,3-triazole to 1,2,4-triazole or pyrazole) would significantly impact biological activity and selectivity profiles.

Therapeutic AreaRationaleComparable Drugs
Central Nervous SystemPiperazine moiety common in CNS-active drugs; potential GPCR affinityAripiprazole, trazodone (contain piperazine)
AntimicrobialTriazole ring present in antifungals; piperazine in antibacterialsVoriconazole, ciprofloxacin
Anti-inflammatoryTriazole derivatives show anti-inflammatory activityTazarotene, celecoxib derivatives
AnticancerBoth piperazine and triazole moieties appear in anticancer agentsImatinib, posaconazole

The compound's structural features suggest particular promise in CNS applications, where piperazine-containing drugs have established efficacy for conditions including schizophrenia, depression, and anxiety disorders.

Research Applications

Beyond direct therapeutic use, 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride may serve valuable research purposes:

  • Chemical Probe: For investigating biological pathways and mechanisms, particularly those involving piperazine-sensitive receptors or enzymes.

  • Scaffold for Medicinal Chemistry: As a starting point for developing compound libraries through systematic modification of the phenyl group, piperazine nitrogen, or triazole ring.

  • Synthetic Intermediate: In the preparation of more complex molecules, utilizing the reactive nitrogen of the piperazine ring for further functionalization.

  • Pharmacological Tool: For studying structure-activity relationships in triazole-piperazine hybrid molecules and developing predictive models for drug design.

Industrial Uses

Beyond pharmaceutical applications, potential industrial uses might include:

  • Chelating Agent: The nitrogen-rich structure could function as a ligand for metal ions, with applications in catalysis, metal extraction, or water treatment.

  • Polymer Additive: As a functional additive in specialized polymers, potentially imparting specific properties such as UV stability or antistatic characteristics.

  • Chemical Reagent: Serving as a specialized base or nucleophile in organic synthesis due to the basic piperazine nitrogen atoms.

Toxicity TypePredictionBasis for Prediction
Acute Oral ToxicityModerate (LD50 likely 300-2000 mg/kg)Based on similar nitrogen heterocycles
Acute Dermal ToxicityLow to moderateLimited dermal absorption expected
Skin/Eye IrritationPotentially irritatingSalt form may cause mild irritation
SensitizationLow potentialTriazoles not commonly associated with sensitization
GenotoxicityLow potentialNeither piperazine nor 1,2,3-triazole typically genotoxic
CarcinogenicityUnknown, requires testingNo structural alerts for carcinogenicity
Reproductive ToxicityUnknown, requires testingConservative approach warranted

The dihydrochloride salt form may enhance irritant properties compared to the free base due to its acidity when dissolved in water.

CategoryRecommendations
Personal Protective EquipmentChemical-resistant gloves; safety goggles; lab coat; dust mask if handling dry powder
Engineering ControlsUse in fume hood; implement local exhaust ventilation; minimize dust generation
StorageStore in tightly closed container in cool, dry place; keep away from incompatible materials
Fire SafetyCombustible; may emit toxic fumes when heated to decomposition
Spill ResponseSweep up carefully to avoid dust; collect in suitable container for disposal
First AidEyes: Rinse immediately with water; Skin: Wash with soap and water; Ingestion: Seek medical attention

Regulatory Status

The regulatory considerations for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride would depend on its intended use:

  • Research Chemical:

    • May require registration under chemical inventories such as TSCA (US), REACH (EU), or equivalent systems

    • Laboratory use typically governed by institutional safety protocols

  • Pharmaceutical Development:

    • Would require extensive toxicological evaluation before human testing

    • Subject to regulatory frameworks for investigational new drugs

    • GMP manufacturing standards would apply for clinical material

  • Commercial Product:

    • Full registration with appropriate regulatory authorities required

    • Safety data sheets mandatory

    • Packaging, labeling, and transportation regulations applicable

Current Research and Future Directions

Recent Research Findings

  • Antimicrobial research: Triazole-piperazine compounds have demonstrated activity against resistant bacterial strains and fungal pathogens.

  • CNS-targeted drug development: Compounds containing piperazine linked to various heterocycles have shown affinity for neurotransmitter receptors involved in neuropsychiatric disorders.

  • Anti-cancer research: Triazole-containing compounds have shown antiproliferative activity against various cancer cell lines.

The structural similarity to compounds mentioned in search results and suggests potential parallel research directions.

Ongoing Studies

While specific ongoing studies on the target compound cannot be identified from the search results, areas of active investigation for related compounds include:

  • Structure optimization: Systematic modification of the triazole-piperazine scaffold to enhance potency and selectivity for specific targets.

  • Synthetic methodology improvement: Development of more efficient, scalable, and environmentally friendly methods for preparing triazole-piperazine hybrids.

  • Mechanism of action studies: Detailed investigation of the molecular interactions underlying the biological activity of triazole-piperazine compounds.

Future Research Prospects

Several promising research directions for 1-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride and related compounds include:

  • Comprehensive SAR studies: Systematic exploration of modifications to each structural element to optimize properties for specific applications.

  • Drug delivery applications: Investigation of the compound's potential as a building block for drug delivery systems, potentially exploiting its amphiphilic character.

  • Novel formulation strategies: Development of appropriate formulation approaches for the dihydrochloride salt to enhance stability and bioavailability.

  • Combination studies: Exploration of synergistic effects with other bioactive compounds, particularly in antimicrobial and anticancer applications.

  • Green chemistry approaches: Implementation of more sustainable synthetic methods, potentially including biocatalysis or continuous flow processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator